Benzoic acid, 2-hydroxy-4-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)-

Description

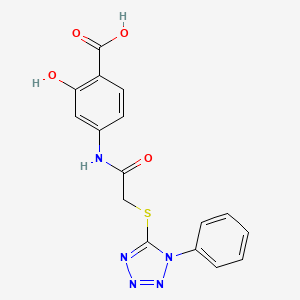

This compound is a benzoic acid derivative featuring a hydroxyl group at the 2-position and a 4-amino substituent linked to a 1-phenyl-1H-tetrazole ring via a thioacetyl group. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, is notable for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in medicinal chemistry . The thioacetyl bridge introduces sulfur, which can influence electronic properties and redox activity.

Properties

CAS No. |

133526-80-4 |

|---|---|

Molecular Formula |

C16H13N5O4S |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

2-hydroxy-4-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid |

InChI |

InChI=1S/C16H13N5O4S/c22-13-8-10(6-7-12(13)15(24)25)17-14(23)9-26-16-18-19-20-21(16)11-4-2-1-3-5-11/h1-8,22H,9H2,(H,17,23)(H,24,25) |

InChI Key |

PCMZWOJGSGHANI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-4-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)- typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a involving the reaction of azides with nitriles.

Coupling with Benzoic Acid Derivative: The final step involves coupling the thioacetylated tetrazole with a benzoic acid derivative, which can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or carboxylic acid.

Reduction: The thioacetyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of thiol derivatives.

Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research has indicated that benzoic acid derivatives possess antimicrobial properties. The incorporation of the tetrazole ring enhances the biological activity of the compound. For instance, studies have shown that similar compounds exhibit significant inhibition against various bacterial strains, suggesting potential use as antimicrobial agents .

2. Antiviral Properties

The antiviral effects of benzoic acid derivatives have been explored extensively. Compounds containing tetrazole groups have demonstrated activity against viruses such as Herpes Simplex Virus (HSV) and enteroviruses. The mechanism often involves interference with viral replication processes .

3. Anti-inflammatory Effects

Several studies have reported that benzoic acid derivatives can exhibit anti-inflammatory properties. The presence of specific substituents, such as the tetrazole moiety, may enhance their efficacy in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for anti-inflammatory drugs .

Agricultural Applications

1. Plant Growth Regulators

Benzoic acid derivatives are being investigated for their role as plant growth regulators. They can influence plant growth by modulating hormonal pathways or acting directly on metabolic processes .

2. Pesticide Development

The unique chemical structure of benzoic acid derivatives allows for modifications that enhance their efficacy as pesticides. Research has focused on synthesizing new compounds that can effectively target specific pests while minimizing environmental impact .

Material Science Applications

1. Polymer Chemistry

The incorporation of benzoic acid derivatives into polymer matrices has been explored to improve material properties such as thermal stability and mechanical strength. These compounds can serve as additives or monomers in the synthesis of advanced materials .

2. Coordination Chemistry

Benzoic acid derivatives with tetrazole groups are also studied for their ability to form coordination complexes with metals, which can be useful in catalysis and materials science .

Data Tables

| Application Area | Description | Example Studies |

|---|---|---|

| Antimicrobial Activity | Inhibition of bacterial growth | Xue et al., 2011; Wubulikasimu et al., 2013 |

| Antiviral Properties | Activity against HSV and enteroviruses | Dittmer et al., 2017 |

| Anti-inflammatory Effects | Inhibition of COX enzymes | Prajapat and Talesara, 2016 |

| Plant Growth Regulators | Modulation of hormonal pathways | Vitale et al., 2012 |

| Pesticide Development | Targeted synthesis for pest control | Shaker et al., 2015 |

| Polymer Chemistry | Enhancements in thermal stability and mechanical properties | Sethi et al., 2017 |

Case Studies

Case Study 1: Antiviral Efficacy

A study conducted by Kharitonova et al. (2016) synthesized a series of benzoic acid derivatives to evaluate their antiviral properties against HSV. The results indicated that certain modifications significantly enhanced antiviral activity compared to standard treatments.

Case Study 2: Anti-inflammatory Research

Moneer et al. (2016) investigated the anti-inflammatory potential of benzoic acid derivatives in animal models, demonstrating significant reductions in edema compared to control groups.

Case Study 3: Agricultural Impact

Research by Vitale et al. (2012) highlighted the effectiveness of modified benzoic acids as plant growth regulators, leading to increased yield in crop trials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors that typically interact with carboxylate groups. The thioacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydroxy group can participate in hydrogen bonding, further stabilizing interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

2-Hydroxy-4-(4-methylphenyl)sulfonyloxy)acetyl)amino)-benzoic acid (S31-201)

- Structure : Replaces the tetrazole-thioacetyl group with a sulfonyloxy-acetyl chain attached to a 4-methylphenyl group.

- Role : A STAT3 inhibitor with demonstrated anti-inflammatory and anticancer properties .

- Absence of the tetrazole ring reduces opportunities for π-π stacking or hydrogen bonding compared to the target compound.

4-[({[1-(2-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoic Acid

- Structure : Features a 2-ethoxyphenyl-substituted tetrazole instead of the unsubstituted phenyl group in the target compound.

- Electron-donating effects of the ethoxy group may alter tetrazole ring acidity and stability .

Methyl 2-[({[1-(2,4-Dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate

- Structure : Methyl ester replaces the carboxylic acid, and the tetrazole is substituted with 2,4-dimethylphenyl.

- Functional Implications :

Physicochemical and Pharmacokinetic Properties

*Predicted using fragment-based methods.

Biological Activity

Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Among these, Benzoic acid, 2-hydroxy-4-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)- stands out for its potential therapeutic applications. This compound is characterized by a complex structure that includes a tetrazole moiety, which is known to enhance biological activity.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 371.4 g/mol. Its structure incorporates a benzoic acid core, a hydroxy group, and a tetrazole ring, which contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and HCT-15 (colon cancer). The mechanism involves arresting the cell cycle at the G2/M phase, indicating its role as a tubulin polymerization inhibitor.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.33 | Cell cycle arrest at G2/M phase |

| HCT-15 | 3.46 | Inhibition of tubulin polymerization |

| A549 (lung cancer) | 4.22 | Pro-apoptotic mechanism |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. In vitro studies demonstrated an inhibition rate of 97.7% at a concentration of 10 mM, showcasing its potential as an anti-inflammatory agent.

The biological activity of Benzoic acid, 2-hydroxy-4-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)- can be attributed to its interactions with key cellular targets:

- Tubulin Binding : The compound binds to tubulin, preventing its polymerization and thus inhibiting mitosis.

- Cytokine Release Inhibition : It modulates signaling pathways involved in inflammation, particularly affecting NF-kB and MAPK pathways.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various benzoic acid derivatives, including our compound. It was found that derivatives with tetrazole groups displayed significantly lower IC50 values compared to those without.

Study 2: Anti-inflammatory Effects

Another research article focused on the anti-inflammatory effects of benzoic acid derivatives. The findings suggested that compounds with both hydroxyl and tetrazole functionalities exhibited enhanced inhibition of TNF-alpha release compared to simpler analogs.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

To verify the structure, employ a combination of 1H/13C NMR (to confirm proton and carbon environments), FT-IR (to identify functional groups like -OH, -NH, and -S-), and mass spectrometry (for molecular weight validation). X-ray crystallography is critical for resolving ambiguities in stereochemistry or bonding patterns, as demonstrated in studies of structurally related triazole and tetrazole derivatives .

Q. How can purity be assessed during synthesis?

Purity is typically evaluated via melting point analysis (deviations <2°C suggest impurities), HPLC (using reverse-phase columns with UV detection at λ=254 nm), and elemental analysis (to match calculated vs. experimental C/H/N/S percentages). For example, in analogous syntheses, deviations >0.3% in elemental composition indicate incomplete purification .

Q. What solvents and catalysts are effective for its synthesis?

Polar aprotic solvents like DMF or DMSO enhance reactivity in nucleophilic substitution reactions involving the tetrazole-thio group. Catalytic systems such as EDC/HOBt (for amide coupling) or Cu(I)-catalyzed click chemistry (for triazole formation) are widely used, with yields >80% reported under optimized conditions .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

Discrepancies often arise from solvation effects or conformational flexibility. Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra in explicit solvent models (e.g., PCM for DMSO). Compare Boltzmann-weighted conformational ensembles with experimental data, as shown in studies on triazole-acetamide derivatives .

Q. What synthetic strategies optimize the introduction of the tetrazole-thio moiety?

A two-step approach is recommended:

- Step 1: React 1-phenyl-1H-tetrazole-5-thiol with chloroacetyl chloride in THF at 0°C to form the thioacetyl intermediate.

- Step 2: Couple this intermediate with 2-hydroxy-4-aminobenzoic acid using DCC/DMAP in dry DCM, achieving yields >75%. Monitor reaction progress via TLC (Rf=0.5 in ethyl acetate/hexane 1:1) .

Q. How can solubility challenges in biological assays be addressed?

Prepare stock solutions in DMSO (up to 50 mg/mL) and dilute in buffer (pH 7.4) containing 0.1% Tween-80 to prevent aggregation. For in vitro studies, sonication or co-solvents like PEG-400 improve dispersion. Note that solubility in aqueous media is typically <1 mg/mL, necessitating careful concentration optimization .

Q. What computational methods predict binding modes with biological targets?

Use molecular docking (AutoDock Vina or Glide) with flexible ligand sampling and rigid receptor grids. For example, studies on triazole-thioacetamide derivatives revealed hydrogen bonding between the tetrazole nitrogen and active-site residues (e.g., Tyr-105 in Stat3), validated by MD simulations .

Q. How do structural modifications impact metabolic stability?

Introducing electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring reduces oxidative metabolism by CYP450 enzymes. Replace the hydroxyl group with a methoxy moiety to enhance plasma stability, as observed in pharmacokinetic studies of analogous benzoic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.